2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid
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Overview
Description
2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid is a chemical compound with the molecular formula C12H15NO4S and a molecular weight of 269.32 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with a sulfanyl group and a carbamoyl moiety linked to a methoxyethyl chain . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid involves several steps. One common synthetic route includes the reaction of 2-mercaptobenzoic acid with 2-methoxyethyl isocyanate under controlled conditions . The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamoyl linkage . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbamoyl group can be reduced to form corresponding amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function . The carbamoyl moiety can interact with enzymes, inhibiting their activity . These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid can be compared with similar compounds such as:
2-({[(2-Hydroxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid: This compound has a hydroxyethyl group instead of a methoxyethyl group, which can affect its solubility and reactivity.
2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)phenylacetic acid: This compound has a phenylacetic acid core instead of a benzoic acid core, which can influence its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-17-7-6-13-11(14)8-18-10-5-3-2-4-9(10)12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOPNWVXKCJECB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=CC=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24837957 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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